molecular formula C8H6N4O3 B1298930 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine CAS No. 109060-71-1

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1298930
M. Wt: 206.16 g/mol
InChI Key: JVORYYXVRXHXMK-UHFFFAOYSA-N
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Description

The compound 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are known for their biological activity and have various applications in pharmaceutical and industrial fields .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds involves cyclization reactions. For instance, the compound N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine (NPPOA) was synthesized by cyclizing 1-benzoyl-4-(2-nitrophenyl)-3-thiosemicarbazide in a dimethylformamide (DMF) medium . Another method for synthesizing 2-p-nitrophenyl-5-aryl-1,3,4-oxadiazoles involves the cyclization of POCl3 with N,N'-diacylhydrazines .

Molecular Structure Analysis

The molecular structure of NPPOA, a related compound, has been characterized using various techniques such as IR, mass, and X-ray diffraction studies. X-ray diffraction studies revealed the presence of four types of hydrogen bonds in the crystal packing and determined that the crystal system was orthorhombic with a space group Pca2(1) .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives can vary. For example, nitration of 2,5-diphenyl-1,3,4-oxadiazole under different conditions yields a mixture of bisnitrophenyl derivatives, which can be analyzed using high-performance liquid chromatography (HPLC) . Furthermore, selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles can lead to the formation of aminophenyl-1,2,4-oxadiazoles, which are useful monomers for polymerizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of nitro groups and the specific arrangement of atoms within the ring system can affect properties such as solubility, melting point, and reactivity. The orthorhombic crystal structure and hydrogen bonding patterns contribute to the stability and solid-state properties of these compounds . Additionally, some derivatives exhibit strong antibacterial activities, as seen in compounds related to 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazole .

Scientific Research Applications

Synthesis and Polymerization

  • Synthesis of Amines for Polymerizations : Tarasenko et al. (2017) developed a synthesis method for (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by selectively reducing the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles. These amines show promise as monomers in oxidative and radical polymerizations (Tarasenko et al., 2017).

Spectral and X-Ray Diffraction Studies

  • Structure Analysis via Spectral and XRD Studies : A study by Aparna et al. (2011) on N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine (NPPOA) detailed the chemical structure using infrared, mass, and X-ray diffraction studies. XRD studies revealed hydrogen bonds in the crystal packing, contributing to structural insights of such compounds (Aparna et al., 2011).

Antibacterial Activity

  • Anti-Salmonella Typhi Activity : Salama (2020) reported on derivatives of 1,3,4-oxadiazole with antibacterial activity against Salmonella typhi, indicating potential applications in antibacterial research and treatment (Salama, 2020).

Liquid Crystal Research

  • Mesogenic Materials with Nitro Terminal Group : Abboud et al. (2017) synthesized a series of compounds with a 1,3,4-oxadiazole ring and a nitro terminal group for liquid crystalline studies. These studies contribute to the understanding and development of new liquid crystalline materials (Abboud et al., 2017).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : Lagrenée et al. (2001) investigated oxadiazoles' influence on mild steel corrosion in hydrochloric acid. The study found that certain oxadiazoles can inhibit corrosion, relevant for industrial applications (Lagrenée et al., 2001).

Synthesis and Characterization

  • Characterization of Novel Derivatives : Shi-feng (2007) focused on synthesizing and characterizing new 1,3,4-oxadiazole compounds, providing insight into the structural aspects and potential applications of these derivatives (Shi-feng, 2007).

Safety And Hazards

The safety and hazards associated with similar compounds have been documented. For instance, 2-Nitrophenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the research of similar compounds involve the development of new drugs that act on unexplored molecular targets. For instance, 5-phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . This represents a necessity as well as a challenge for the scientific community .

properties

IUPAC Name

5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-3-1-2-4-6(5)12(13)14/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVORYYXVRXHXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351866
Record name 1,3,4-Oxadiazol-2-amine, 5-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine

CAS RN

109060-71-1
Record name 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109060-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazol-2-amine, 5-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 ml of a 5M cyanogen bromide solution in acetonitrile were added dropwise to the solution of 3.6 g of 2-nitrobenzoic hydrazide in 20 ml of acetonitrile. This resulted first in a clear solution, then a solid precipitated out which was filtered off with suction after continuing to stir for a short time, washed again with acetonitrile and dried under reduced pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Citations

For This Compound
4
Citations
H Ullah, F Rahim, M Taha, R Hussain… - Medicinal …, 2020 - ingentaconnect.com
Background: In the recent past, we have synthesized and reported different derivatives of oxadiazoles as potential α-glucosidase inhibitors, keeping in mind, the pharmacological …
Number of citations: 33 www.ingentaconnect.com
PS Chaudhari, SP Pathare… - The Journal of organic …, 2012 - ACS Publications
A systematic exploration of thiophilic ability of o-iodoxybenzoic acid (IBX) for oxidative desulfurization to trigger domino reactions leading to new methodologies for synthesis of different …
Number of citations: 101 pubs.acs.org
PV ZADOROZHNII, IO POKOTYLO, VV KISELEV… - Chemical …, 2016 - e-journals.in
Based on easily available N-amidoalkylated derivatives of 2-aminobenzimidazole, 2-aminobenztiazole and 2-amino-1, 3, 4-oxadiazole, reacting with an excess of highly basic amines, …
Number of citations: 4 www.e-journals.in
KR Amperayani, YVS Krishna… - Current Microwave …, 2018 - ingentaconnect.com
Background: Microwave irradiation usage has reduced the time of reactions in organic synthesis. Nano-Fe2O3 proved to be a highly efficient and recyclable catalyst for the synthesis of …
Number of citations: 0 www.ingentaconnect.com

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